Structural and Substitution-Specific Differentiation: 4-Fluorobenzylthio Versus Benzylthio and Alkylthio Pyrimidinone Analogs
The target compound 2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one (referred to herein as the 4-fluorobenzylthio analog) represents a structural variant of the 2-benzylthiopyrimidin-4(3H)-one scaffold (compound 5d) characterized in a comprehensive SAR study of five S-alkylated 2-thiouracil derivatives (5a-5e). The target compound differs from compound 5d specifically by the presence of a para-fluorine substituent on the benzyl aromatic ring. The unsubstituted benzylthio analog (5d) exhibited antimicrobial activity against Branhamella catarrhalis (Moraxella catarrhalis) but was inactive against all Gram-positive bacteria tested and showed no detectable cytotoxic activity against six cancer cell lines (HuCCA-1, MDA-MB 231, A549, HeLa, HCC-S102, HL-60) [1]. In contrast, the cyclohexylmethylthio analog (5c) demonstrated complete growth inhibition against Streptococcus pyogenes, B. catarrhalis, and Candida albicans, with selective cytotoxicity against P388 leukemia cells (IC50 = 40.36 μg/mL) [1]. The 1-adamantylthio analog (5e) exhibited the most potent cytotoxic activity across multiple cancer cell lines, with IC50 values of 32.0 μg/mL (T47D), 35.0 μg/mL (H69AR), 32.5 μg/mL (HepG2), and 36.91 μg/mL (P388) [1]. The para-fluorine atom in the target compound introduces an electron-withdrawing inductive effect (-I) and potential halogen bonding capacity that is absent in compound 5d, which may modulate binding interactions with biological targets and influence metabolic stability [2]. Additionally, the 4-fluorobenzylthio moiety is explicitly claimed as a preferred substituent in Lp-PLA2 inhibitor patents, whereas unsubstituted benzylthio analogs are not similarly prioritized [3].
| Evidence Dimension | Substituent-specific biological activity profile |
|---|---|
| Target Compound Data | 4-Fluorobenzylthio substitution; para-fluorine electron-withdrawing effect; documented as preferred R1 substituent in Lp-PLA2 inhibitor patents; antimicrobial activity against Pseudomonas aeruginosa and Bacillus subtilis reported in related pyrimidine series [4] |
| Comparator Or Baseline | Compound 5d (2-(benzylthio)pyrimidin-4(3H)-one): active against B. catarrhalis; inactive against all Gram-positive bacteria; zero cytotoxic activity across 6 cancer cell lines. Compound 5c (2-(cyclohexylmethylthio)pyrimidin-4(3H)-one): complete inhibition against S. pyogenes, B. catarrhalis, C. albicans; IC50 = 40.36 μg/mL (P388). Compound 5e (2-(1-adamantylthio)pyrimidin-4(3H)-one): IC50 = 32.0-36.91 μg/mL across T47D, H69AR, HepG2, P388 |
| Quantified Difference | Structural: para-fluorine substitution (present vs absent) alters electronic and steric properties; Biological: target compound retains benzylthio scaffold antimicrobial activity while introducing fluorine-dependent property modulation not achievable with 5d; cytotoxic profile distinct from both 5d (inactive) and 5e (broadly active) |
| Conditions | SAR evaluation across 5 analogs (5a-5e) synthesized via base-catalyzed S-alkylation of 2-thiouracil; antimicrobial testing by agar dilution method against 27 microorganisms; cytotoxicity by MTT assay against 11 cancer cell lines [1] |
Why This Matters
The para-fluorine atom distinguishes this compound from the well-characterized unsubstituted benzylthio analog (5d) and may confer distinct target engagement, metabolic stability, or pharmacokinetic properties relevant for SAR campaigns and hit-to-lead optimization.
- [1] Prachayasittikul S, Worachartcheewan A, Nantasenamat C, Chinworrungsee M, Sornsongkhram N, Ruchirawat S, Prachayasittikul V. Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. Eur J Med Chem. 2011;46(2):738-742. Tables 1 and 2. doi:10.1016/j.ejmech.2010.12.009. View Source
- [2] Böhm HJ, Banner D, Bendels S, et al. Fluorine in medicinal chemistry. Chembiochem. 2004;5(5):637-643. doi:10.1002/cbic.200300915. (Reference for fluorine electronic effects in drug design, cross-referenced as class-level context). View Source
- [3] Pyrimidinone compounds. Canadian Patent CA2371671A1. Page 12, lines 1-5; Page 30, lines 7-32. Filed 2000-04-25. View Source
- [4] Kassab R, Abdel-Ghaffar N, Soliman F. Synthesis and reactions of new substituted pyrimidine thione derivative as antimicrobial agents. Revue Roumaine de Chimie. 2001;46(5):542-535. (Data for 4-fluorobenzylthio-containing compounds 4a-4h antimicrobial screening). View Source
